2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole
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Overview
Description
2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole is a complex organic compound with the molecular formula C18H17FN2O2S2. This compound is notable for its unique structure, which includes a piperidine ring, a benzothiazole moiety, and a fluorobenzenesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the formation of the benzothiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole
- 2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]acetic acid
Uniqueness
2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17FN2O2S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17FN2O2S2/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2 |
InChI Key |
LCOILQDLUHMYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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